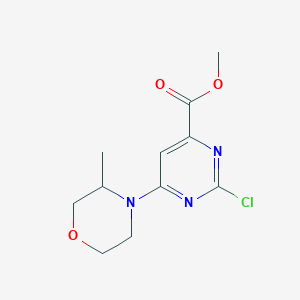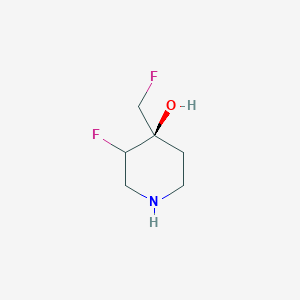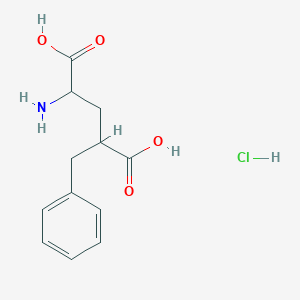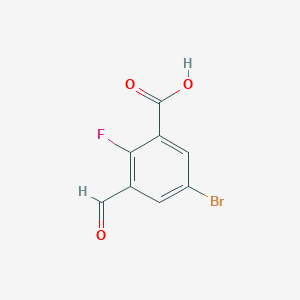
(R)-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H14ClN3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylic acid
- Methyl 2-chloro-4-pyrimidinecarboxylate
- 6-(3-methylmorpholino)pyrimidine-4-carboxylate
Uniqueness
®-methyl2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate is unique due to its specific structural features, such as the presence of the ®-methyl group and the 3-methylmorpholino moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14ClN3O3 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-(3-methylmorpholin-4-yl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)9-5-8(10(16)17-2)13-11(12)14-9/h5,7H,3-4,6H2,1-2H3 |
InChI 键 |
XZVIQCJUDMQXBK-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1C2=NC(=NC(=C2)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)


![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)





![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
